molecular formula C17H21ClN4O3S B10862059 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine

4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine

Cat. No.: B10862059
M. Wt: 396.9 g/mol
InChI Key: BRVSQKUHXCLBQJ-HNNXBMFYSA-N
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Description

®-M3913 is an enantiomer of the compound M3913, which is known for its antitumor properties. This compound exhibits antiproliferation activity against cancer cells, making it a significant subject of research in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of ®-M3913 would likely involve large-scale organic synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for the separation of enantiomers. The production process would also include stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

®-M3913 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ®-M3913 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from the reactions of ®-M3913 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

®-M3913 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study the effects of various chemical reactions on its structure and properties.

    Biology: Investigated for its antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy research.

    Medicine: Explored for its potential use in developing new antitumor drugs.

    Industry: Utilized in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of ®-M3913 involves its interaction with specific molecular targets in cancer cells. The compound exerts its effects by inhibiting the proliferation of cancer cells, possibly through the disruption of key signaling pathways involved in cell growth and division. The exact molecular targets and pathways are still under investigation, but it is believed that ®-M3913 interferes with the function of certain proteins essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

    M3913: The parent compound of ®-M3913, known for its antitumor properties.

    Other Enantiomers: Compounds with similar structures but different spatial arrangements, such as the (S)-enantiomer of M3913.

Uniqueness

®-M3913 is unique due to its specific enantiomeric form, which can exhibit different biological activities compared to its (S)-enantiomer. The ®-enantiomer may have distinct interactions with molecular targets, leading to variations in its antiproliferative effects on cancer cells .

Properties

Molecular Formula

C17H21ClN4O3S

Molecular Weight

396.9 g/mol

IUPAC Name

4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C17H21ClN4O3S/c1-11-8-16(21-17(19)20-11)22-6-3-7-25-10-15(22)13-5-4-12(9-14(13)18)26(2,23)24/h4-5,8-9,15H,3,6-7,10H2,1-2H3,(H2,19,20,21)/t15-/m0/s1

InChI Key

BRVSQKUHXCLBQJ-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N)N2CCCOC[C@H]2C3=C(C=C(C=C3)S(=O)(=O)C)Cl

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCCOCC2C3=C(C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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